6,7-Dichloroindolin-2-one
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Overview
Description
6,7-Dichloroindolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . The indole ring system is a common structural motif in many biologically active compounds, making this compound an important compound for research and development in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Bartoli indole synthesis, which involves the reaction of nitrobenzenes with vinyl magnesium bromide . Another approach is the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as 3-hydroxyindolin-2-one.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyindolin-2-one derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6,7-Dichloroindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dichloroindolin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain kinases or proteases, affecting cell signaling pathways and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5,6,7-Tribromoindole: Used in the synthesis of complex indole derivatives.
Uniqueness: 6,7-Dichloroindolin-2-one is unique due to the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to other indole derivatives .
Properties
IUPAC Name |
6,7-dichloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKMKCWKMCZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Cl)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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